molecular formula C9H9BrN2O2 B8471961 2-bromo-N-cyclopropyl-6-nitroaniline

2-bromo-N-cyclopropyl-6-nitroaniline

Cat. No.: B8471961
M. Wt: 257.08 g/mol
InChI Key: PQSNJDLPRHVVLH-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropyl-6-nitroaniline is a substituted aniline derivative featuring a bromo group at position 2, a nitro group at position 6, and a cyclopropyl moiety attached to the amine nitrogen. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro and bromo groups, combined with the strained cyclopropane ring.

Properties

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

2-bromo-N-cyclopropyl-6-nitroaniline

InChI

InChI=1S/C9H9BrN2O2/c10-7-2-1-3-8(12(13)14)9(7)11-6-4-5-6/h1-3,6,11H,4-5H2

InChI Key

PQSNJDLPRHVVLH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=CC=C2Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Bromo-6-nitroaniline

  • Molecular Formula : C₆H₅BrN₂O₂
  • Molecular Weight : 217.02 g/mol
  • Substituents : Bromo (position 2), nitro (position 6), and an unsubstituted amine group.
  • Key Properties :
    • The absence of a bulky N-substituent (e.g., cyclopropyl) enhances solubility in polar solvents compared to N-alkylated analogs.
    • Reactivity: The free amine group facilitates diazotization and coupling reactions, making it a precursor in dye synthesis .

4-Bromo-2-fluoro-6-nitroaniline

  • Molecular Formula : C₆H₄BrFN₂O₂ (inferred from )
  • Molecular Weight : ~233.01 g/mol (calculated)
  • Substituents : Bromo (position 4), fluoro (position 2), nitro (position 6).
  • Fluorine’s small size minimizes steric hindrance, allowing for regioselective reactions at the aromatic ring .

N-Cyclopropyl-6-nitroaniline Derivatives

  • Steric Effects : The cyclopropyl group imposes significant steric hindrance, reducing nucleophilic reactivity at the amine site.
  • Electronic Effects : The cyclopropane ring’s conjugation with the aromatic system may delocalize electron density, altering redox properties.
  • Stability : Cyclopropane’s strain may increase susceptibility to ring-opening reactions under acidic or thermal conditions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Notable Properties
2-Bromo-N-cyclopropyl-6-nitroaniline C₉H₁₀BrN₂O₂* ~273.10 Br (2), NO₂ (6), N-C₃H₅ High steric hindrance, potential stability issues
2-Bromo-6-nitroaniline C₆H₅BrN₂O₂ 217.02 Br (2), NO₂ (6), NH₂ Soluble in polar solvents, reactive amine group
4-Bromo-2-fluoro-6-nitroaniline C₆H₄BrFN₂O₂ ~233.01 Br (4), F (2), NO₂ (6) Enhanced acidity, regioselective reactivity

*Theoretical calculation based on parent structure.

Research Implications and Limitations

  • Synthetic Applications : The N-cyclopropyl group in 2-bromo-N-cyclopropyl-6-nitroaniline may hinder traditional amine-based reactions but could enhance selectivity in cross-coupling or cycloaddition processes.
  • Biological Activity : Bulky N-substituents in similar compounds are associated with improved pharmacokinetic profiles, though this requires experimental validation .
  • Data Gaps : Detailed spectroscopic or thermodynamic data for 2-bromo-N-cyclopropyl-6-nitroaniline are absent in the provided evidence, necessitating further experimental characterization.

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